molecular formula C5H8O3 B138118 5-Hydroxy-2,3-pentanedione CAS No. 142937-56-2

5-Hydroxy-2,3-pentanedione

Cat. No. B138118
M. Wt: 116.11 g/mol
InChI Key: LKLKMCUVBQDYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,3-pentanedione (HPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HPD is a keto-enol tautomer that has been used as a chelating agent for metal ions and as a precursor in the synthesis of various compounds.

Scientific Research Applications

5-Hydroxy-2,3-pentanedione has been used in various scientific research applications. It has been used as a chelating agent for metal ions such as copper, iron, and zinc. 5-Hydroxy-2,3-pentanedione forms stable complexes with these metal ions, which can be used in the analysis of metal ions in various samples. 5-Hydroxy-2,3-pentanedione has also been used as a precursor in the synthesis of various compounds such as pyrazoles, pyridines, and quinolines.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-2,3-pentanedione is not well understood. However, it is believed that 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions by coordinating with the lone pair of electrons on the oxygen atoms of the enol form of 5-Hydroxy-2,3-pentanedione. The stability of the complex is dependent on the size and charge of the metal ion.

Biochemical And Physiological Effects

5-Hydroxy-2,3-pentanedione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 5-Hydroxy-2,3-pentanedione has been used in cell culture studies to investigate the effects of metal ion chelation on various cellular processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Hydroxy-2,3-pentanedione in lab experiments is its high purity and stability. 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions, which can be used in the analysis of metal ions in various samples. However, the use of 5-Hydroxy-2,3-pentanedione in lab experiments is limited due to its low solubility in water and organic solvents.

Future Directions

For the use of 5-Hydroxy-2,3-pentanedione in scientific research include the development of new metal ion chelators and the investigation of its biochemical and physiological effects.

Synthesis Methods

5-Hydroxy-2,3-pentanedione can be synthesized through the aldol condensation of acetylacetone and glyoxal. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The product is obtained in high yield and purity and can be purified further using column chromatography.

properties

CAS RN

142937-56-2

Product Name

5-Hydroxy-2,3-pentanedione

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-hydroxypentane-2,3-dione

InChI

InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3

InChI Key

LKLKMCUVBQDYFU-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)CCO

Canonical SMILES

CC(=O)C(=O)CCO

synonyms

2,3-Pentanedione, 5-hydroxy- (9CI)

Origin of Product

United States

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